Mannonolactam amidrazone
CAS No.: 145196-57-2
Cat. No.: VC21091083
Molecular Formula: C6H12N2O4
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145196-57-2 |
---|---|
Molecular Formula | C6H12N2O4 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | (2R,3R,4S,5R)-6-amino-2-(hydroxymethyl)-2,3,4,5-tetrahydropyridine-3,4,5-triol |
Standard InChI | InChI=1S/C6H12N2O4/c7-6-5(12)4(11)3(10)2(1-9)8-6/h2-5,9-12H,1H2,(H2,7,8)/t2-,3-,4+,5+/m1/s1 |
Standard InChI Key | KIFBXZRNIGNERW-MBMOQRBOSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@@H](C(=N1)N)O)O)O)O |
SMILES | C(C1C(C(C(C(=N1)N)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(=N1)N)O)O)O)O |
Introduction
Chemical Structure and Identity
Basic Identification
Mannonolactam amidrazone (C₆H₁₂N₂O₄) is a tetrahydropyridine derivative with multiple hydroxyl groups and an amino substituent. The compound features a six-membered nitrogen-containing ring with four hydroxyl groups and a hydroxymethyl substituent arranged in a specific stereochemical configuration . This unique arrangement gives the molecule distinctive chemical and potentially biological properties.
The compound is formally identified by the following parameters:
Parameter | Value |
---|---|
PubChem CID | 126858 |
CAS Registry Number | 145196-57-2 |
Molecular Formula | C₆H₁₂N₂O₄ |
Molecular Weight | 176.17 g/mol |
Creation Date in Database | 2005-08-08 |
Last Modification Date | 2025-02-15 |
Structural Characteristics
The IUPAC name of Mannonolactam amidrazone is (2R,3R,4S,5R)-6-amino-2-(hydroxymethyl)-2,3,4,5-tetrahydropyridine-3,4,5-triol, which reflects its complex stereochemistry . The structure features a tetrahydropyridine ring with multiple stereogenic centers, carrying hydroxyl groups at positions 3, 4, and 5, a hydroxymethyl group at position 2, and an amino group at position 6.
The stereochemistry is particularly significant, with the configuration being designated as 2R,3R,4S,5R, indicating the specific three-dimensional arrangement of substituents around each chiral center. This stereochemical configuration likely influences the compound's biological activity and chemical reactivity.
Physicochemical Properties
Computed Physical Properties
Mannonolactam amidrazone possesses several important physical and chemical properties that define its behavior in various environments. The following table summarizes the key computed properties:
Property | Value | Source |
---|---|---|
Molecular Weight | 176.17 g/mol | Computed by PubChem 2.2 |
XLogP3-AA | -3.1 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 5 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 176.07970687 Da | Computed by PubChem 2.2 |
Structural Representations and Identifiers
For chemical database searches and structural analysis, several standardized notations are used to represent Mannonolactam amidrazone:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C6H12N2O4/c7-6-5(12)4(11)3(10)2(1-9)8-6/h2-5,9-12H,1H2,(H2,7,8)/t2-,3-,4+,5+/m1/s1 |
InChIKey | KIFBXZRNIGNERW-MBMOQRBOSA-N |
SMILES | C([C@@H]1C@HO)O |
These standardized identifiers are crucial for database searches and computational analysis of the compound's properties and potential interactions .
Chemical Behavior and Reactivity
Functional Group Analysis
Mannonolactam amidrazone contains several functional groups that contribute to its chemical behavior:
-
A tetrahydropyridine ring (partially saturated heterocycle)
-
Multiple hydroxyl groups (-OH) at positions 3, 4, and 5 of the ring and on the exocyclic hydroxymethyl group
-
An amino group (-NH₂) at position 6
The presence of five hydrogen bond donors and five hydrogen bond acceptors suggests that Mannonolactam amidrazone can engage in extensive hydrogen bonding networks, potentially affecting its solubility, crystal packing, and interactions with biological receptors or other molecules .
Solubility Characteristics
The negative XLogP3 value (-3.1) indicates that Mannonolactam amidrazone is highly hydrophilic and likely to be water-soluble rather than lipid-soluble . This property would significantly influence its pharmacokinetic behavior if used in biological applications, suggesting poor passive diffusion across lipid membranes but good solubility in aqueous environments.
Systematic Nomenclature and Synonyms
Alternative Names and Designations
Mannonolactam amidrazone is known by several synonyms and alternative designations, which are important for comprehensive literature searches:
Synonym | Type |
---|---|
Mannonolactam amidrazone | Common name |
3,4,5-Pyridinetriol, 6-amino-2,3,4,5-tetrahydro-2-(hydroxymethyl)-, (2R-(2alpha,3beta,4alpha,5alpha))- | Chemical name |
DTXSID80162933 | DSSTox Substance ID |
DTXCID8085424 | Alternative ID |
Q83031753 | Wikidata identifier |
Each of these synonyms provides access to different databases and information sources that may contain additional data about the compound .
Research Context and Applications
Limited Research Information
-
Enzyme inhibitory properties, particularly against glycosidases
-
Potential antiviral or antibacterial activities
-
Use as synthetic intermediates in carbohydrate chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume